molecular formula C11H15FN2O B3230129 (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide CAS No. 1291969-66-8

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide

Cat. No.: B3230129
CAS No.: 1291969-66-8
M. Wt: 210.25 g/mol
InChI Key: YMAGPPKZZBRKND-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom and the chiral center in its structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-amino-N-methyl-propionamide with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure can be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chiral center also plays a crucial role in determining the compound’s biological activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-benzyl-N-methyl-propionamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    (S)-2-Amino-N-(4-fluoro-benzyl)-N-methyl-propionamide: The fluorine atom is positioned differently, potentially affecting its chemical and biological properties.

Uniqueness

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide is unique due to the specific positioning of the fluorine atom and the chiral center, which can significantly influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAGPPKZZBRKND-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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